3-(4-chlorobenzyl)-6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Its structure features:
- A triazolo[4,5-d]pyrimidinone core, which provides a planar, conjugated system critical for binding to biological targets .
- A (3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl substituent at position 6, combining an oxadiazole ring (a bioisostere for ester or amide groups) with a 2-ethoxyphenyl moiety, which may enhance lipophilicity and π-π stacking .
The synthesis likely involves cyclization of triazole precursors with oxadiazole-containing intermediates, analogous to methods described for related compounds .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN7O3/c1-2-32-17-6-4-3-5-16(17)20-25-18(33-27-20)12-29-13-24-21-19(22(29)31)26-28-30(21)11-14-7-9-15(23)10-8-14/h3-10,13H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJVKQINRNOKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorobenzyl)-6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 463.9 g/mol. The structure features a triazolo-pyrimidine core linked to an oxadiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 463.9 g/mol |
| CAS Number | 1207031-30-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the oxadiazole ring can be achieved through cyclization reactions involving appropriate hydrazones or hydrazides and carboxylic acids.
Antitumor Activity
Recent studies have indicated that compounds containing the triazolo and oxadiazole moieties exhibit significant antitumor properties. For instance:
- In vitro studies demonstrated that derivatives similar to the target compound showed activity against various cancer cell lines including leukemia and breast cancer. The National Cancer Institute (NCI) has conducted extensive screening on such compounds, revealing promising results in inhibiting cell proliferation across multiple cancer types .
Antimicrobial Activity
Research has highlighted the antimicrobial potential of oxadiazole derivatives. Compounds containing the oxadiazole ring have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance:
- Studies reported that certain oxadiazole derivatives exhibited strong antibacterial activity comparable to standard antibiotics like gentamicin . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The oxadiazole moiety is known to inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
- Cell Cycle Arrest : Compounds similar to this one have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some derivatives promote ROS generation, contributing to oxidative stress in cancer cells and resulting in cell death.
Case Studies
- Antitumor Efficacy : A study involving a series of triazolo-pyrimidine derivatives showed that modifications at specific positions significantly enhanced their antitumor efficacy against MDA-MB-468 breast cancer cells .
- Antimicrobial Screening : Another investigation assessed several 1,3,4-oxadiazole derivatives for their antimicrobial properties against a panel of pathogens including Staphylococcus aureus and Escherichia coli, revealing that certain substitutions increased potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differences are summarized below:
Key Observations:
- Substituent Position Effects : The 4-chlorobenzyl group in the target compound vs. 3-chlorobenzyl in may alter binding affinity due to differing steric and electronic environments.
- Planarity and Conjugation: The triazolopyrimidinone core in the target compound is expected to be coplanar, similar to , which is critical for maintaining π-π interactions with biological targets .
Pharmacological Implications
While direct activity data for the target compound is unavailable, insights can be inferred from analogs:
- Kinase Inhibition: Triazolopyrimidinones with planar cores (e.g., ) often exhibit kinase inhibitory activity due to ATP-binding site interactions .
- Antimicrobial Potential: Oxadiazole-containing compounds (e.g., ) show antimicrobial properties, suggesting the target may share this trait.
- Metabolic Stability : The ethoxy group in the target compound may reduce metabolic degradation compared to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
